Cas no 28694-91-9 (N-4-(1-cyanoethyl)phenylacetamide)

N-4-(1-cyanoethyl)phenylacetamide is a specialized organic compound featuring a phenylacetamide backbone substituted with a 1-cyanoethyl group at the para position. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic chemistry applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The cyanoethyl group enhances electrophilic character, facilitating further derivatization, while the acetamide moiety provides stability and compatibility with a range of reaction conditions. Its well-defined molecular architecture ensures consistent performance in coupling reactions, cyclizations, and other transformations. The compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable use in research and industrial processes.
N-4-(1-cyanoethyl)phenylacetamide structure
28694-91-9 structure
Product Name:N-4-(1-cyanoethyl)phenylacetamide
CAS No:28694-91-9
MF:C11H12N2O
MW:188.225782394409
CID:239861
PubChem ID:12226815
Update Time:2025-05-26

N-4-(1-cyanoethyl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[4-(1-cyanoethyl)phenyl]-
    • N-[4-(1-cyanoethyl)phenyl]acetamide
    • 2-(4-Acetamidophenyl)propionitrile
    • Acetanilide,4'-(1-cyanoethyl)- (8CI)
    • N-4-(1-cyanoethyl)phenylacetamide
    • N-[4-(Cyano-methyl-methyl)-phenyl]-acetamide
    • 28694-91-9
    • EN300-1840905
    • N-(4-(1-Cyanoethyl)phenyl)acetamide
    • SCHEMBL4129174
    • ROQNRAHSLXIIER-UHFFFAOYSA-N
    • DTXSID10481341
    • Inchi: 1S/C11H12N2O/c1-8(7-12)10-3-5-11(6-4-10)13-9(2)14/h3-6,8H,1-2H3,(H,13,14)
    • InChI Key: ROQNRAHSLXIIER-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C=CC(=CC=1)C(C#N)C

Computed Properties

  • Exact Mass: 188.09506
  • Monoisotopic Mass: 188.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • PSA: 52.89

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N-4-(1-cyanoethyl)phenylacetamide Related Literature

Additional information on N-4-(1-cyanoethyl)phenylacetamide

N-4-(1-Cyanoethyl)phenylacetamide (CAS No. 28694-91-9): A Comprehensive Overview

N-4-(1-Cyanoethyl)phenylacetamide, also referred to by its CAS registry number 28694-91-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. In this article, we will delve into the chemical structure, synthesis, pharmacological properties, and recent advancements associated with N-4-(1-cyanoethyl)phenylacetamide.

The molecular structure of N-4-(1-cyanoethyl)phenylacetamide is characterized by a phenyl ring substituted with an acetamide group at the para position. The acetamide group is further modified by the presence of a cyanoethyl substituent, which introduces additional functional complexity. This substitution pattern not only enhances the compound's chemical reactivity but also influences its pharmacokinetic properties, making it a valuable molecule for medicinal chemistry research.

Recent studies have highlighted the potential of N-4-(1-cyanoethyl)phenylacetamide as a lead compound in the development of novel therapeutic agents. Researchers have explored its role in modulating various biological targets, including enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that N-4-(1-cyanoethyl)phenylacetamide exhibits potent inhibitory activity against certain kinases, suggesting its potential as an anticancer agent.

The synthesis of N-4-(1-cyanoethyl)phenylacetamide involves a multi-step process that typically begins with the preparation of the phenylacetamide derivative. Subsequent alkylation or substitution reactions are employed to introduce the cyanoethyl group at the desired position. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.

In terms of pharmacokinetics, N-4-(1-cyanoethyl)phenylacetamide has been shown to exhibit favorable absorption and bioavailability profiles in preclinical models. Its ability to penetrate cellular membranes effectively makes it a promising candidate for drug delivery systems targeting intracellular pathogens or diseased cells. Furthermore, studies on its metabolic stability indicate that it undergoes limited phase I metabolism, which could enhance its therapeutic efficacy and reduce adverse effects.

Another area of active research involving N-4-(1-cyanoethyl)phenylacetamide is its application in peptide synthesis and bioconjugation. The presence of both amide and cyano groups within its structure allows for versatile chemical modifications, enabling the creation of complex biomolecules with tailored functionalities. This versatility has led to its use in developing novel vaccines, diagnostic agents, and targeted drug delivery systems.

Recent breakthroughs in computational chemistry have also contributed to our understanding of N-4-(1-cyanoethyl)phenylacetamide's interactions with biological systems. Advanced molecular modeling techniques have provided insights into its binding affinities with various protein targets, guiding rational drug design efforts. For example, docking studies have revealed that the compound's cyano group plays a critical role in stabilizing interactions with hydrophobic pockets within target enzymes.

In conclusion, N-4-(1-cyanoethyl)phenylacetamide (CAS No. 28694-91-9) stands as a testament to the ongoing advancements in organic synthesis and medicinal chemistry. Its unique structural features, coupled with promising pharmacological properties, position it as a valuable tool in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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